molecular formula C26H32O8 B1630814 Limonol CAS No. 1258-86-2

Limonol

Cat. No. B1630814
CAS RN: 1258-86-2
M. Wt: 472.5 g/mol
InChI Key: ZFIURKZEANVFML-UHFFFAOYSA-N
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Description

Limonol is a natural product found in Citrus medica with data available.

Scientific Research Applications

Bioactivity and Biomedical Prospects

Limonoids, including Limonol, have been extensively researched for their potential health benefits. They are primarily found in citrus fruits and have shown potential as anticancer, cholesterol-lowering, and antiviral agents. This indicates their significant role in potentially improving human health and well-being (Manners, 2007).

Biological Activity in Plants

Limonoids have demonstrated a range of biological activities, including insect antifeedant and growth-regulating properties, and various medicinal effects in animals and humans. They also show antifungal, bactericidal, and antiviral activity, highlighting their versatility in different biological applications (Champagne et al., 1992).

Potential Health Benefits

Limonoids have been recognized for their wide range of biological properties, such as anticancer, antibacterial, antifungal, antimalarial, and antiviral activities. They are particularly noted for their role in cancer chemoprevention and therapy, supporting their use in medicinal and nutraceutical applications (Tundis et al., 2014).

Cancer Chemoprevention

Recent research has highlighted the substantial anticancer activity of limonoids. These compounds, free from toxic effects in animal models, hold promise for use against human cancer in various forms, including natural fruits, fortified citrus, or purified limonoids (Ejaz et al., 2006).

Anti-Inflammatory Activities

Limonoids have demonstrated inhibition of TNF-α release, indicating their potential in anti-inflammatory applications. Their ability to modulate biofilm formation and expression in certain bacterial strains further underscores their antimicrobial capabilities (Hu et al., 2020).

Protolimonoid Biosynthesis in Plants

The identification of key enzymes responsible for protolimonoid biosynthesis in plants has opened doors to metabolic engineering. This advancement could lead to enhanced insect resistance in crops and the production of high-value limonoids for pharmaceutical use (Hodgson et al., 2019).

Anti-Cancer Activity of Citrus Limonoids

Studies have shown that specific limonoids can inhibit the development of certain oral tumors, indicating their potential as cancer chemopreventive agents (Miller et al., 2004).

Antiproliferative Effects on Human Cancer Cells

Limonoids have demonstrated significant toxic effects against human cancer cell lines, suggesting their potential role in cancer therapy. Their selective action against cancer cells without affecting noncancerous cells further supports their therapeutic potential (Poulose et al., 2006).

Antimicrobial Activities

Certain limonoids have shown the ability to inhibit cell-to-cell communication, biofilm formation, and expression of pathogenic bacterial systems, suggesting their use in developing new antimicrobial agents (Vikram et al., 2010).

Insect Control Agents

Limonoids have been recognized for their efficacy as pest control agents. Their role in citrus juice bitterness has economic implications, while their potential as antitumor agents is also noteworthy (Klocke & Kubo, 1982).

Overview of Bioactive Triterpenes

The diverse biological activities of limonoids, including insecticidal and pharmacological effects, highlight their significance in the plant kingdom. Their occurrence in specific plant families and the pursuit of reducing their bitterness in citrus products are areas of ongoing research (Roy & Saraf, 2006).

Hydrotropic Extraction

Research has been conducted on the extraction of bioactive compounds like limonin from citrus seeds using environmentally friendly methods, furthering the potential for sustainable production of limonoids (Dandekar et al., 2008).

properties

IUPAC Name

19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-17,19-20,27H,5,7,9-10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIURKZEANVFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Limonol

CAS RN

1258-86-2
Record name EPILIMONOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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